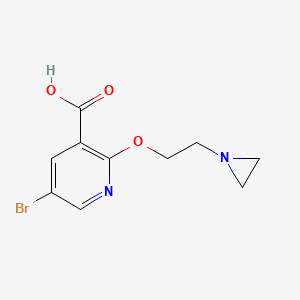

2-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid

描述

2-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid is a derivative of 5-bromonicotinic acid (5-BrNA), a pyridine-based carboxylic acid with a bromine substituent at the 5-position. The compound features an aziridine (a three-membered cyclic amine) group attached via an ethoxy linker at the 2-position of the pyridine ring. This structural modification introduces unique reactivity, particularly due to the strained aziridine ring, which is known for alkylating properties in medicinal chemistry .

However, its precise pharmacological profile remains unexplored in the provided literature.

属性

IUPAC Name |

2-[2-(aziridin-1-yl)ethoxy]-5-bromopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O3/c11-7-5-8(10(14)15)9(12-6-7)16-4-3-13-1-2-13/h5-6H,1-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPPYIHORKNPJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1CCOC2=C(C=C(C=N2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid typically involves the coupling of aziridines with other reactive intermediates. One common method is the reaction of aziridines with alkenes via an electrogenerated dication . This method allows for the formation of aziridine derivatives under mild conditions, expanding the scope of accessible N-alkyl aziridine products.

Industrial Production Methods

Industrial production of aziridine derivatives often involves the polymerization of aziridine monomers. This can be achieved through various polymerization mechanisms, including cationic and anionic ring-opening polymerization . These methods allow for the large-scale production of aziridine-based compounds with controlled structures and properties.

化学反应分析

Types of Reactions

2-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid undergoes several types of chemical reactions, including:

Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.

Reduction: Reduction of the aziridine ring can lead to the formation of amines.

Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxaziridines, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

科学研究应用

2-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the production of coatings, adhesives, and other materials with specialized properties.

作用机制

The mechanism of action of 2-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid involves the reactivity of the aziridine ring, which can undergo ring-opening reactions to form reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, leading to biological effects such as antimicrobial and anticancer activity .

相似化合物的比较

Comparison with Similar Compounds

The following table compares 2-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid with structurally or functionally related derivatives of 5-bromonicotinic acid:

Key Findings from Comparisons:

Reactivity and Functionalization: The aziridine-ethoxy substituent in the target compound distinguishes it from other 5-BrNA derivatives, which primarily feature halides, amides, or coordination ligands. Arylcyanoethyl derivatives (e.g., from ) exhibit rearrangements under basic conditions, whereas the aziridine derivative’s reactivity is likely driven by ring strain and nucleophilic attack on the aziridine nitrogen .

Biological Activity: Amide derivatives of 5-BrNA induce significant biochemical changes in rats (e.g., elevated liver enzymes, altered lipid profiles), suggesting hepatotoxicity . The aziridine derivative’s hypothesized anticancer activity aligns with known aziridine-containing drugs but requires empirical validation.

Material Science Applications: 5-BrNA serves as a ligand for luminescent/magnetic coordination polymers (e.g., Zn, Cd complexes), whereas its organotin esters form thermally stable polymers . The aziridine derivative’s application in materials science is unexplored but could involve reactive intermediates for polymer crosslinking.

生物活性

2-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid is a synthetic compound notable for its unique molecular structure, which integrates an aziridine ring, an ethoxy group, and a brominated nicotinic acid moiety. Its molecular formula is C₁₀H₁₁BrN₂O₃, with a molecular weight of approximately 287.11 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and neuropharmacological domains.

Chemical Structure and Properties

The compound's structure is characterized by:

- Aziridine Ring : A three-membered nitrogen-containing heterocycle known for its reactivity.

- Ethoxy Group : Enhances solubility and may influence biological interactions.

- Bromo Substituent : Positioned at the 5-position of the nicotinic acid, providing a site for further chemical modifications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Properties :

- Derivatives of the compound have shown potential antimicrobial activity against various pathogens. The presence of the aziridine ring may contribute to this activity through mechanisms such as alkylation of microbial DNA or proteins, disrupting their function.

-

Interaction with Nicotinic Receptors :

- The nicotinic acid moiety suggests potential for targeting nicotinic acetylcholine receptors (nAChRs), which are involved in numerous neurological functions. This interaction could have implications for neurodegenerative diseases and cognitive enhancement.

-

Potential as a Drug Candidate :

- The unique combination of functional groups positions this compound as a candidate for further drug development, particularly in creating new therapeutic agents targeting specific biological pathways.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 6-Methoxynicotinic Acid | Methoxy group at position 6 | Antimicrobial | Lacks aziridine moiety |

| 5-Bromo-Nicotinic Acid | Bromine at position 5 | Antimicrobial | No ethoxy or aziridine groups |

| Aziridine Derivatives | Aziridine ring present | Varies widely | Specific to nicotinic acid context |

The presence of both the aziridine and ethoxy groups in this compound distinguishes it from others, potentially enhancing its biological activity and therapeutic applications.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Alkylation Reactions : The aziridine ring can react with nucleophiles, leading to modifications in biomolecules.

- Receptor Modulation : Interaction with nAChRs could modulate neurotransmitter release and neuronal excitability.

常见问题

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid?

- Methodology :

- Step 1 : Start with 5-bromonicotinic acid (commercially available) and protect the carboxylic acid group using oxazoline or ethyl ester protection to avoid interference during subsequent reactions .

- Step 2 : Introduce the aziridine moiety via nucleophilic substitution or coupling. For example, react the brominated intermediate with 2-aziridin-1-ylethanol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the ethoxy linker .

- Step 3 : Deprotect the carboxylic acid group using hydrolysis (e.g., NaOH for ethyl esters) .

- Key Challenges : Competing side reactions (e.g., aziridine ring-opening) require inert conditions and careful temperature control.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm the aziridine ring (δ ~1.5–2.5 ppm for CH₂ groups) and ethoxy linker (δ ~3.5–4.5 ppm for OCH₂). The bromine substituent deshields adjacent protons .

Q. How is the bromine substituent utilized in further functionalization?

- Palladium-Catalyzed Coupling :

- Sonogashira Reaction : Replace bromine with alkynes using Pd(OAc)₂, PPh₃, and CuI to generate 5-alkynyl derivatives .

- Suzuki-Miyaura Coupling : Cross-couple with boronic acids for aryl/heteroaryl substitutions .

- Protection-Deprotection : Use bromine as a directing group for regioselective lithiation (e.g., with LTMP or LDA) to install additional substituents at C-2 or C-4 positions .

Advanced Research Questions

Q. How does the aziridine ring’s reactivity influence experimental design?

- Stability Considerations :

- Avoid protic solvents (e.g., H₂O, alcohols) and acidic conditions to prevent ring-opening. Use anhydrous THF or DCM .

- Store under inert gas (N₂/Ar) at low temperatures (-20°C) to minimize polymerization.

Q. What strategies enable regioselective functionalization of the pyridine ring?

- Directed Lithiation :

- Protect the carboxylic acid as an oxazoline to direct lithiation to C-2 or C-4 positions. LTMP selectively lithiates C-2, while LDA favors C-4 .

- Post-lithiation, quench with electrophiles (e.g., aldehydes, alkyl halides) to install functional groups .

- Data Contradictions : and show competing pathways (e.g., C-C coupling vs. nucleophilic substitution), requiring optimization of catalyst loading and reaction time.

Q. Can this compound serve as a monomer for coordination polymers or organometallic frameworks?

- Diorganotin Polymers : React the carboxylic acid with diorganotin dichlorides (e.g., (CH₃)₂SnCl₂) to form Sn-O-Sn bridged polymers. Structural analysis (X-ray) reveals 1D polymeric chains with potential catalytic or sensing applications .

- Metal-Organic Frameworks (MOFs) : Coordinate with transition metals (e.g., Zn²⁺, Cu²⁺) via the pyridine N and carboxylic acid groups. Tune porosity by varying the aziridine-ethoxy spacer .

Q. How do biochemical studies evaluate its metabolic impact?

- In Vitro Assays :

- Hepatotoxicity : Measure ALT/AST levels in HepG2 cells to assess liver enzyme leakage .

- Lipid Metabolism : Quantify triglycerides and cholesterol in adipocyte cultures using enzymatic kits .

- Mechanistic Insights : Compare effects with structurally similar compounds (e.g., hydroxylated or methoxy derivatives) to isolate the role of the aziridine group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。